2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrClN5O3 and its molecular weight is 476.72. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compound, 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide, is characterized by its complex structure, involving several aromatic rings and functional groups. The presence of these moieties suggests that the compound may have unique chemical properties and interactions. A study on similar compounds indicates that variations in the aromatic structure can influence the biological activity and interactions of the compound (Ashby et al., 1978).
Biological Activities and Applications
Compounds with a similar structural framework, particularly those containing 1,2,4-triazole rings, are known for their diverse biological activities. They exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical modeling of such compounds is a promising direction for scientific research, as indicated by the vast amount of literature emphasizing their high biological activity (Ohloblina, 2022).
Environmental Interactions and Degradation
Understanding the degradation and environmental interactions of complex organic compounds, like 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide, is crucial. Studies on similar compounds, such as acetaminophen and its by-products, offer insights into degradation pathways, by-products, biotoxicity, and interactions with advanced oxidation processes. Such research can contribute to the improvement of degradation systems and provide a deeper understanding of the compound's environmental impact (Qutob et al., 2022).
Synthesis and Chemical Modification
The synthesis and chemical modification of compounds containing triazole derivatives are areas of significant interest due to the broad range of biological activities these compounds exhibit. Novel methods for synthesizing and chemically modifying such compounds, considering aspects like green chemistry and energy savings, are crucial for developing new drugs and other chemical entities (Ferreira et al., 2013).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common motif in medicinal chemistry due to its ability to mimic various bioisosteres and bind to different biological targets . .
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. Compounds containing a 1,2,3-triazole ring have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial effects . The exact mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various biochemical pathways, depending on their specific targets .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O3/c1-10-2-5-12(21)8-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)13-6-3-11(20)4-7-13/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXNWXNHNQWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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